

# alpha-Calacorene vs beta-himachalene

## biological activity

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### Compound Focus: alpha-Calacorene

CAS No.: 21391-99-1

Cat. No.: S595768

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## Compound Profile and Activity Comparison

The table below summarizes the key characteristics and reported biological activities of both compounds.

Feature	Alpha-Calacorene	Beta-Himachalene
Chemical Formula	C <sub>15</sub> H <sub>20</sub> [1] [2]	C <sub>15</sub> H <sub>24</sub> [3]
Chemical Class	Sesquiterpene hydrocarbon [1]	Sesquiterpene hydrocarbon [4]
Major Reported Activities	Antioxidant, antimicrobial (antibacterial), cytotoxic (in vitro) [1]	Antimicrobial, antioxidant, anti-inflammatory, dermatoprotective (tyrosinase inhibition) [4]
Availability of Quantitative Data	Limited; most studies report it in crude extracts [1]	More extensive; available as a major essential oil component [4]
Reported Antimicrobial Efficacy	Shown to interact with BamA protein in gram-negative bacteria [1]	Bactericidal and fungicidal activity demonstrated (e.g., MIC as low as 0.0625% v/v against Gram-positive bacteria) [4]

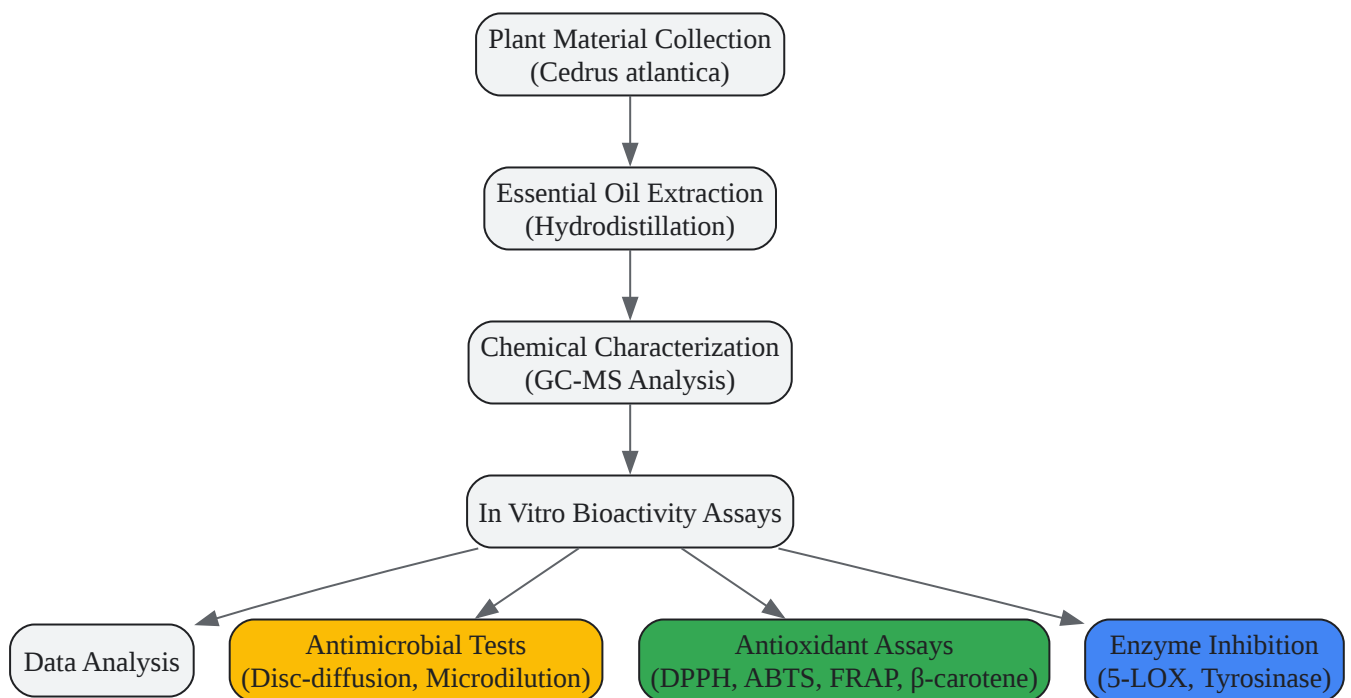
## Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and key findings from the primary research.

### Beta-Himachalene from *Cedrus atlantica* Essential Oil (CAEO)

The most robust data for beta-himachalene comes from a study where it was the primary component (28.99%) of *Cedrus atlantica* essential oil [4].

- **Experimental Workflow:**



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- **Key Findings:**

- **Antimicrobial Activity:** CAEO, rich in beta-himachalene, showed broad-spectrum activity. The Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria was particularly potent,

ranging from **0.0625% to 0.25% v/v**. The MBC/MIC and MFC/MIC ratios confirmed the oil had **bactericidal and fungicidal** effects, not just inhibitory [4].

- **Antioxidant Activity:** The oil demonstrated significant radical scavenging activity across multiple complementary tests (DPPH, ABTS, ferric reduction, and  $\beta$ -carotene bleaching) [4].
- **Enzyme Inhibition:** CAEO significantly inhibited 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory process, and tyrosinase, an enzyme involved in skin pigmentation, suggesting anti-inflammatory and dermatoprotective potential [4].

## Alpha-Calacorene

Information on **alpha-calacorene** is more preliminary. One source notes it is a sesquiterpene hydrocarbon found in various essential oils and cites studies suggesting potential biological activities [1].

- **Reported Activities:**
  - **Antibacterial:** In silico (computer-simulated) docking analyses suggest that **alpha-calacorene** can bind effectively to the BamA protein in Gram-negative bacteria, disrupting normal cellular functions and inhibiting growth [1].
  - **Antioxidant and Cytotoxic:** It has been reported to exhibit antioxidant properties and show cytotoxic effects on some cancer cell lines in vitro [1].
- **Important Note:** The same source emphasizes that these findings require further investigation, as most studies have used crude extracts, making it difficult to isolate the specific effects of **alpha-calacorene** itself [1].

## Key Insights for Researchers

- **Beta-Himachalene** presents a more promising profile for early-stage drug discovery due to the stronger and more quantitative experimental evidence supporting its antimicrobial, antioxidant, and enzyme-inhibiting effects [4].
- **Alpha-Calacorene** should currently be considered a compound of research interest. Its reported activities are primarily based on computational models or studies of complex mixtures, and its isolated efficacy needs validation through targeted in vitro and in vivo studies [1].
- The biological activity of both compounds can be influenced by their source, extraction method, and the synergistic effects within an essential oil, which is a critical factor in natural product research [4] [5].

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## References

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